3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, including the formation of the tricyclic core and the introduction of the amino and sulfanyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-hydrazinyl-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- 5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
What sets 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c26-21-20-15-8-1-2-11-18(15)33-22(20)28-25(27-21)32-13-5-12-29-23(30)16-9-3-6-14-7-4-10-17(19(14)16)24(29)31/h3-4,6-7,9-10H,1-2,5,8,11-13H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHIOUMKPPUZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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